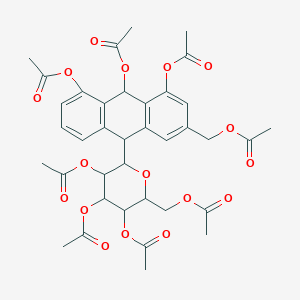

2-Hydroxy Irinotecan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

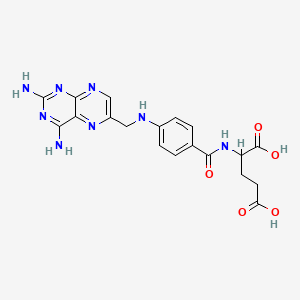

2-Hydroxy Irinotecan is a derivative of irinotecan, a topoisomerase I inhibitor widely used in cancer chemotherapy. Irinotecan is primarily used to treat colorectal cancer and small cell lung cancer. The compound this compound retains the core structure of irinotecan but includes a hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties.

Mécanisme D'action

Target of Action

2-Hydroxy Irinotecan, also known as Irinotecan, primarily targets DNA topoisomerase I . This enzyme is crucial for DNA replication and transcription as it relaxes supercoiled DNA, allowing the replication machinery to progress .

Biochemical Pathways

Irinotecan undergoes extensive metabolic conversion by various enzyme systems. It is hydrolyzed by carboxylesterases to form SN-38 . SN-38 is then inactivated by uridine diphosphate glucuronosyltransferase (UGT) 1A and cytochrome P450 (CYP) 3A4, which form several pharmacologically inactive oxidation products .

Pharmacokinetics

The pharmacokinetics of Irinotecan is characterized by large interindividual variability . It is mainly eliminated through biliary excretion (66%) and its clearance is independent of dose . The metabolism of Irinotecan is influenced by genetic variants in the DNA of enzymes and transporters involved in its metabolism .

Action Environment

The action of Irinotecan can be influenced by environmental factors. For instance, solar irradiance has been shown to affect the photodegradation of Irinotecan in water . Additionally, patient characteristics, lifestyle, and comedication can also influence the pharmacokinetics of Irinotecan .

Analyse Biochimique

Biochemical Properties

2-Hydroxy Irinotecan interacts with various enzymes and proteins in the body. Upon administration, Irinotecan is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with DNA synthesis, which leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death . The active metabolite of Irinotecan, SN-38, interacts with proteins involved in TP53-mediated cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to the active metabolite SN-38, which is a potent inhibitor of DNA topoisomerase I . Both this compound and SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity . This interference with DNA synthesis leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that aqueous dilutions of Irinotecan at very low pH remain stable at room temperature in the dark for at least two weeks . Irinotecan in plasma remains stable at room temperature for at least 3 hours and in a -20 °C freezer for a period of at least 2 weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsIt is known that Irinotecan therapy is characterized by several dose-limiting toxicities and large interindividual pharmacokinetic variability .

Metabolic Pathways

This compound is involved in complex metabolic pathways. It is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 mediating glucuronidation of SN-38 . It can also undergo cytochrome P450 (CYP) 3A4-mediated oxidative metabolism to form several pharmacologically inactive oxidation products .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The elimination routes of Irinotecan depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .

Subcellular Localization

It is known that Irinotecan and its active metabolite SN-38 exert their effects primarily in the nucleus, where they interact with DNA topoisomerase I .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes, including regioselective nitration and a nucleophilic aromatic substitution reaction. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone. This strategy is high yielding, economical, and has been performed on a plant scale, demonstrating the scalability of this synthetic route.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the condensation of synthetic intermediates under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy Irinotecan undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound by carboxylesterases produces its active metabolite, SN-38, which is significantly more potent than the parent compound.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by carboxylesterases in the liver and plasma.

Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.

Reduction: Typically involves reducing agents like sodium borohydride.

Major Products: The primary product of hydrolysis is SN-38, which is further metabolized in the liver through glucuronidation by UDP-glucuronosyltransferase 1A1 to form SN-38G, a more water-soluble and less toxic form.

Applications De Recherche Scientifique

2-Hydroxy Irinotecan has several scientific research applications:

Chemistry: Used as a model compound to study the hydrolysis and metabolism of irinotecan derivatives.

Biology: Investigated for its effects on cellular processes, particularly in cancer cells.

Medicine: Explored for its potential in cancer therapy, especially in combination with other chemotherapeutic agents.

Industry: Utilized in the development of novel drug formulations, including liposomal and nanoparticulate delivery systems to improve solubility and therapeutic efficacy

Comparaison Avec Des Composés Similaires

Irinotecan: The parent compound, used widely in cancer chemotherapy.

SN-38: The active metabolite of irinotecan, significantly more potent.

Topotecan: Another topoisomerase I inhibitor used in cancer treatment.

Uniqueness: 2-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which may enhance its solubility and alter its pharmacokinetic profile compared to irinotecan. This modification can potentially improve its therapeutic efficacy and reduce side effects .

Propriétés

Numéro CAS |

1346597-39-4 |

|---|---|

Formule moléculaire |

C₃₃H₃₈N₄O₇ |

Poids moléculaire |

602.68 |

Synonymes |

(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione; Irinotecan 2-Hydroxy Impurity; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol](/img/structure/B1146377.png)

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol](/img/structure/B1146379.png)